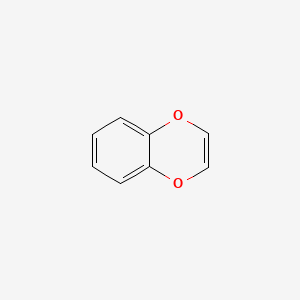

1,4-Benzodioxin

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

255-37-8 |

|---|---|

分子式 |

C8H6O2 |

分子量 |

134.13 g/mol |

IUPAC名 |

1,4-benzodioxine |

InChI |

InChI=1S/C8H6O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H |

InChIキー |

HPARLNRMYDSBNO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC=CO2 |

正規SMILES |

C1=CC=C2C(=C1)OC=CO2 |

他のCAS番号 |

255-37-8 |

同義語 |

1,4-benzodioxine |

製品の起源 |

United States |

Synthetic Methodologies for 1,4 Benzodioxin and Its Derivatives

Classical Approaches to 1,4-Benzodioxin Ring Formation

Classical methods for constructing the this compound ring system often rely on the reaction between a catechol derivative and a bifunctional electrophile, or related cyclization strategies.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone of classical this compound synthesis. A common approach involves the reaction of a catechol derivative with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909), in the presence of a base like potassium carbonate. This reaction typically proceeds via a double nucleophilic substitution, where the phenoxide anions of the catechol attack the electrophilic carbon atoms of the dihaloethane, forming the dioxane ring. For instance, the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs often begins with the reaction of a suitably functionalized catechol derivative with 1,2-dibromoethane scirp.orgscirp.orgresearchgate.net.

Another significant condensation approach involves the reaction of phenols with epoxides or their derivatives. For example, catechol can react with epichlorohydrin (B41342) in the presence of a base such as pyridine (B92270) to form the 1,4-benzodioxane (B1196944) structure google.comgoogle.com. Similarly, the reaction of catechol with glycidol (B123203) has been employed google.comgoogle.com. A more recent development includes the reaction of glycerol (B35011) carbonate with catechol, which has demonstrated efficient synthesis of 2-hydroxymethyl-1,4-benzodioxane (B143543) in high yields without the need for a solvent rsc.org.

Cyclization Strategies for the Dioxane Ring System

Cyclization strategies are integral to forming the this compound ring. These often involve intramolecular reactions or sequential intermolecular reactions followed by cyclization. For example, the base-mediated one-pot condensation-cyclization of a bromoepoxide with catechol has been reported to yield trans-1,4-benzodioxanes rsc.org.

A notable strategy for forming the 1,4-benzodioxane ring involves the condensation of an α-bromophenone with a phenol (B47542) that possesses a second hydroxyl group ortho to the phenolic substituent. This reaction is pivotal in the synthesis of certain lignan (B3055560) natural products rsc.org.

Approaches from Readily Available Precursors (e.g., Gallic Acid, Catechol)

Catechol is a fundamental starting material for many this compound syntheses due to its inherent 1,2-dihydroxybenzene structure, which readily allows for the formation of the dioxane ring. Its reaction with various bifunctional electrophiles, such as 1,2-dibromoethane or epichlorohydrin, is a direct route to the benzodioxane core scirp.orgscirp.orgresearchgate.netgoogle.comgoogle.comontosight.ai.

Gallic acid (3,4,5-trihydroxybenzoic acid) has also emerged as an attractive and cost-effective precursor for the synthesis of functionalized 1,4-benzodioxane derivatives, particularly those with substituents at the 6- and 8-positions. A typical six-step synthesis starting from gallic acid involves its esterification, followed by reaction with 1,2-dibromoethane in the presence of a base to form the benzodioxane ring. Subsequent modifications, such as hydrolysis, acid chloride formation, and amidation, allow for the preparation of diverse benzodioxane-6-carboxylic acid amide analogs scirp.orgscirp.orgresearchgate.netresearchgate.net.

Advanced Synthetic Transformations for this compound Derivatives

Modern synthetic chemistry has introduced more sophisticated methods, often employing transition metal catalysis, to achieve greater control over regioselectivity, stereoselectivity, and efficiency in the synthesis of this compound derivatives.

Transition Metal-Catalyzed Methods in Benzodioxin Synthesis

Transition metal catalysis has significantly expanded the synthetic repertoire for 1,4-benzodioxins. These methods often enable milder reaction conditions, broader substrate scope, and access to chiral derivatives.

Palladium-Catalyzed Cyclizations and Couplings

Palladium catalysis has proven to be a powerful tool for constructing the this compound scaffold. One prominent strategy involves the palladium-catalyzed intramolecular etherification of aryl halides bearing an ortho-oxyethanol group rsc.org. This reaction facilitates the formation of the C-O bond required for the dioxane ring.

Another significant application of palladium catalysis is in the heteroannulation of benzene-1,2-diols (catechols) with propargylic carbonates or related unsaturated systems. These reactions can afford 2,3-dihydro-2-ylidene-1,4-benzodioxins with high regio- and stereoselectivity acs.orgingentaconnect.comarkat-usa.org. For example, palladium catalysts, often in combination with ligands like PdCl2(PPh3)2 and CuI, can mediate the reaction between catechols and propargylic carbonates to yield substituted 1,4-benzodioxins ingentaconnect.com. Furthermore, these palladium-catalyzed cyclizations can be adapted for asymmetric synthesis, leading to chiral 1,4-benzodioxane products with high enantioselectivity ingentaconnect.comnih.govdicp.ac.cn.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are also utilized in the synthesis of complex benzodioxane derivatives, often involving pre-functionalized benzodioxane building blocks like 1,4-benzodioxane-6-boronic acid sigmaaldrich.comscientificlabs.co.uk. Additionally, palladium-catalyzed tandem allylic substitution/cyclization reactions have been developed for the synthesis of chiral 2-vinyl-2,3-dihydro-benzo scirp.orgscirp.orgdioxanes arkat-usa.orgrsc.orgresearchgate.netacs.org. These methods involve the coupling of catechol with allylic substrates in the presence of palladium catalysts and appropriate ligands, offering efficient routes to valuable intermediates arkat-usa.orgrsc.org. Palladium-catalyzed intramolecular C-O bond-forming reactions are also crucial for constructing the 1,4-benzodioxane structure in complex molecule syntheses mit.edu.

Data Table: Selected Classical and Transition Metal-Catalyzed Syntheses of this compound Derivatives

| Reaction Type / Precursors | Reagents / Conditions | Product Type | Yield Range | References |

| Classical Condensation | ||||

| Catechol + 1,2-Dibromoethane | Base (e.g., K₂CO₃), Acetone (B3395972) | 1,4-Benzodioxane | Moderate | scirp.orgscirp.orgresearchgate.net |

| Catechol + Epichlorohydrin | Base (e.g., Pyridine) | 1,4-Benzodioxane | Moderate | google.comgoogle.com |

| Catechol + Glycerol Carbonate | Basic catalyst (e.g., NaOCH₃), neat | 2-Hydroxymethyl-1,4-benzodioxane | Up to 88% | rsc.org |

| α-Bromophenone + Phenol (with ortho-hydroxyl) | Base | 1,4-Benzodioxane lignans (B1203133) | Varies | rsc.org |

| Transition Metal-Catalyzed | ||||

| Aryl Halide (ortho-oxyethanol) + Pd catalyst | Pd-catalyzed intramolecular etherification | 1,4-Benzodioxanes | Good | rsc.org |

| Catechol + Propargylic Carbonates + Pd catalyst | PdCl₂(PPh₃)₂, CuI, Base | 2,3-Dihydro-2-ylidene-1,4-benzodioxins | Excellent | acs.orgingentaconnect.com |

| Catechol + Allylic Diacetates + Pd catalyst | Pd₂(dba)₃, Phosphine ligands (e.g., Fei-Phos) | 2-Vinyl-2,3-dihydro-1,4-benzodioxanes | Good | arkat-usa.orgrsc.org |

| Aryl Halide + Phenol (with pendant alkene) + Pd catalyst | Pd-catalyzed alkene aryloxyarylation | 1,4-Benzodioxanes, Chromans | High | dicp.ac.cn |

| 1,4-Benzodioxane-6-boronic acid + Aryl Halide + Pd catalyst | Suzuki-Miyaura coupling | Aryl-substituted benzodioxanes | Varies | sigmaaldrich.comscientificlabs.co.uk |

Compound Name List:

this compound

1,4-Benzodioxane

Gallic Acid

Catechol

1,2-Dibromoethane

Epichlorohydrin

Glycerol Carbonate

α-Bromophenone

Propargylic Carbonates

Allylic Diacetates

Aryl Halides

2-Hydroxymethyl-1,4-benzodioxane

2,3-Dihydro-2-ylidene-1,4-benzodioxins

2-Vinyl-2,3-dihydro-1,4-benzodioxanes

1,4-Benzodioxane-6-boronic acid

Silybin

Doxazosin

Copper-Catalyzed Ring-Opening/Coupling Cyclizations

Copper catalysis has emerged as a powerful tool for constructing the this compound core, often through tandem processes that combine ring-opening and coupling cyclization steps. A notable method involves the use of a Cu2O/1,10-phenanthroline (B135089) catalytic system, which facilitates the synthesis of 2,3-dihydro-1,4-benzodioxins from o-iodophenols and epoxides acs.orgnih.gov. This reaction proceeds via a cascade ring-opening/coupling mechanism, typically requiring conditions such as 110 °C in DMF for extended periods acs.org. The system demonstrates tolerance for both aryl and aliphatic epoxides, offering a versatile route to various substituted benzodioxins nih.gov. In some instances, the 3-aryl-1,4-benzodioxane isomer is formed preferentially over its 2-aryl counterpart rsc.org. Furthermore, alumina-supported Cu(II) has been employed as a recyclable and ligand-free catalyst for the regioselective ring opening of epoxides followed by cyclization to 1,4-benzodioxanes semanticscholar.org.

Table 1: Representative Copper-Catalyzed Synthesis of 1,4-Benzodioxins

| Reaction Type | Substrates | Catalyst System | Conditions | Yield (%) | Ref. |

| Tandem Ring-Opening/Coupling Cyclization | o-iodophenols and epoxides | Cu2O / 1,10-phenanthroline / Cs2CO3 | DMF, 110 °C, 48 h | Moderate to Good | acs.orgnih.gov |

| Ring Opening/Cyclization | Epoxides | Alumina-supported Cu(II) | Ligand-free, one-pot | High | semanticscholar.org |

| Ullmann-type Coupling Cyclization (related) | Epoxides and o-halothiophenols | Cu(I)-BINOL complex | Moderate conditions | Moderate to Good | scispace.com |

Electrochemistry-Driven Synthesis of 1,4-Benzodioxins

Electrochemical methods offer an environmentally benign and efficient pathway for the synthesis of this compound derivatives. One approach utilizes the anodic oxidation of pyrogallol (B1678534) derivatives to generate o-quinone heterodienes. These reactive intermediates are then trapped in situ by enamine dienophiles through regiospecific inverse-electron-demand Diels-Alder reactions, leading to highly substituted this compound cycloadducts nih.govacs.org. This methodology proceeds under mild conditions and has been successfully applied to synthesize 2-amino-2,3-dihydro-1,4-benzodioxanes from hydroxytyrosol (B1673988) and enamines rsc.org. Electrochemistry, in general, provides strategic advantages for increasing the sustainability and efficiency of small-molecule synthesis, enabling access to compounds not readily achievable through traditional chemical routes pharmtech.com.

Table 2: Electrochemical Synthesis of this compound Derivatives

| Reaction Type | Starting Materials | Electrochemical Conditions | Products | Ref. |

| Inverse-Electron-Demand Diels-Alder Reaction | Pyrogallol derivatives and enamine dienophiles | Anodic oxidation | Highly substituted this compound cycloadducts | nih.govacs.org |

| Cycloaddition with o-quinones | Hydroxytyrosol and enamines | Electrochemical oxidation of o-diphenols to o-quinones, followed by cycloaddition | 2-amino-2,3-dihydro-1,4-benzodioxanes | rsc.org |

Asymmetric Synthesis of Chiral this compound Systems

The synthesis of enantiomerically pure 1,4-benzodioxane derivatives is of considerable interest due to their prevalence in chiral natural products and pharmaceuticals. Several strategies have been developed to achieve this. The Mitsunobu coupling of phenols with chiral alcohols has been employed for the asymmetric synthesis of certain 1,4-benzodioxane lignans rsc.org. Palladium-catalyzed asymmetric intramolecular O-arylation coupling reactions and alkene aryloxyarylation reactions have also been utilized, yielding chiral 1,4-benzodioxanes with quaternary stereocenters with high enantioselectivity (up to 95% ee) dicp.ac.cnnih.gov. Furthermore, iridium-catalyzed asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, employing catalyst systems such as [Ir(cod)Cl]2/BIDIME-dimer, can achieve excellent enantioselectivities (up to 99:1 er) nih.gov. Enzymatic kinetic resolution using engineered lipases, such as Candida antarctica lipase (B570770) B (CALB) mutants, has also proven effective for the resolution of racemic benzodioxane esters nih.gov.

Table 3: Asymmetric Synthesis Strategies for Chiral 1,4-Benzodioxins

| Method | Chiral Inducer/Catalyst | Substrate Type | Enantioselectivity (ee%) | Ref. |

| Mitsunobu Coupling | Chiral alcohols | Phenols | N/A | rsc.org |

| Pd-Catalyzed Alkene Aryloxyarylation | Chiral monophosphorus ligands (e.g., L4, L5) | Phenol bearing pendant alkene, aryl halide | Up to 95% | dicp.ac.cn |

| Ir-Catalyzed Asymmetric Hydrogenation | [Ir(cod)Cl]2/BIDIME-dimer | 2-substituted 1,4-benzodioxines | Up to 99:1 er | nih.gov |

| Enzymatic Kinetic Resolution | Engineered Candida antarctica lipase B (CALB) mutants | Racemic methyl 1,4-benzodioxan-2-carboxylate | High | nih.gov |

| Asymmetric Intramolecular O-arylation Coupling | Palladium catalysts | Halogenated aromatic hydrocarbons with chiral alcohol | Moderate to Excellent | nih.gov |

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling the regioselectivity (the preference for reaction at one site over others) and stereoselectivity (the preference for forming one stereoisomer over others) is paramount in synthesizing complex organic molecules like 1,4-benzodioxins. In copper-catalyzed reactions of o-iodophenols with epoxides, the formation of 3-aryl-1,4-benzodioxanes is often favored over their 2-aryl regioisomers rsc.org. Electrochemical Diels-Alder reactions involving o-quinone heterodienes and enamines are inherently regiospecific nih.govacs.org. The use of alumina-supported Cu(II) has demonstrated regioselective ring opening of epoxides semanticscholar.org.

Palladium-catalyzed direct arylation of unactivated sp3 C–H bonds in 1,4-benzodioxane systems can achieve high regio- and stereoselectivity, leading to the formation of cis-2,3-disubstituted derivatives acs.org. The regioselectivity in related benzoxathiine synthesis can be influenced by the polarity of the reaction medium and the nature of the reagents researchgate.net. In the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs, the position of substituents significantly impacts biological activity, with position-6 showing better anti-inflammatory properties than position-2 scirp.org. Silver salts or potassium hexacyanoferrate(III) can be employed to achieve regioselective synthesis of 2- and 3-aryl-1,4-benzodioxanes capes.gov.br. Stereoselectivity, in general, refers to the preferential formation of one stereoisomer from a reaction, while stereospecificity implies that starting materials differing only in configuration yield distinct stereoisomeric products inflibnet.ac.in.

Table 4: Examples of Regio- and Stereoselectivity in this compound Synthesis

| Reaction Type | Substrates | Selectivity Observed | Influencing Factors | Ref. |

| Cu-catalyzed synthesis | o-iodophenols and epoxides | Preferential formation of 3-aryl-1,4-benzodioxane over 2-aryl regioisomer | Not explicitly detailed for regioselectivity | rsc.org |

| Electrochemical Diels-Alder | Pyrogallol derivatives, enamines | Regiospecific formation of this compound cycloadducts | o-quinone heterodienes and enamine dienophiles | nih.govacs.org |

| Pd-catalyzed sp3 C–H arylation | 1,4-benzodioxane systems | High regio- and stereoselectivity (e.g., cis-2,3-disubstitution) | Auxiliary-enabled, C3-position arylation | acs.org |

| Synthesis of benzoxathiines | o-mercaptophenol, 2-bromo acrylate | Solvent- and substrate-dependent regioselectivity (O- vs. S- anion solvation) | Polarity of reaction medium, nature of reagents, β-alkyl substituents | researchgate.net |

| Synthesis of benzodioxane-6-carboxylic acids | Gallic acid derivatives | Position-6 substitution favored for anti-inflammatory activity over position-2 | SAR studies | scirp.org |

Green Chemistry Principles and Innovations in this compound Synthetic Routes

Table 5: Green Chemistry Innovations in this compound Synthesis

| Approach | Application | Key Features | Ref. |

| Solvent-Free Synthesis | Reaction of glycerol carbonate with catechol to form HMB | Uses glycerol carbonate as a green alkylating agent, high yield, no solvent required | researchgate.net |

| Recyclable Catalysis | Ring opening/cyclization of epoxides to 1,4-benzodioxanes | Uses alumina-supported Cu(II), inexpensive, non-air-sensitive, environmentally friendly | semanticscholar.org |

| Electrochemical Synthesis | Formation of o-quinone intermediates and subsequent cycloadditions | Mild conditions, potentially reduced hazardous reagents, increased sustainability | rsc.orgpharmtech.com |

| Minimizing Derivatization Steps | General principle for efficient synthesis | Reduces resource consumption and waste generation | nih.gov |

| Copper-Catalyzed Tandem Reactions | Synthesis of 2,3-dihydro-1,4-benzodioxins | Efficient one-pot procedure | acs.orgnih.gov |

Compound List

this compound

2,3-Dihydro-1,4-benzodioxins

1,4-Benzodioxanes

Eusiderins A, B, C, G, L, M

(S)-ethyl lactate (B86563)

Phenol

o-vanillin

(R)-doxazosin

(R)-1,4-benzodioxane

(2R,3R)-66

(±)-isoamericanin A

(±)-americanin A

o-iodophenols

Epoxides

Catechol

Glycerol carbonate (GlyC)

2-hydroxymethyl-1,4-benzodioxane (HMB)

Silybin A

o-diphenols

Enamines

o-quinone heterodienes

1,4-benzoxathiines

o-halothiophenols

Chiral amines

1,4-benzodioxane lignans

Calone analogues

Tafenoquine succinate (B1194679)

Metronidazole

N-(4-methoxyphenyl)-3-oxobutanamide

2,2,6-trimethyl-4H-1,3-dioxin-4-one

1,4-benzodioxane-6-carboxylic acid amide analogs

Methyl 3,4,5-trihydroxybenzoate (B8703473)

6,8-disubstituted-1,4-benzodioxane

Sulfide derivatives

Sulfoxide

Sulfone

Dihydropyrimidinone

Xymedon

Silymarin

Chemical Reactivity and Transformation of the 1,4 Benzodioxin Core

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the 1,4-benzodioxin system is susceptible to electrophilic attack, a characteristic reactivity of aromatic compounds. The ether-like oxygen atoms of the dioxane ring act as activating groups, directing incoming electrophiles primarily to the ortho and para positions relative to the ether linkage. However, the regioselectivity of these reactions can be significantly influenced by the presence of other substituents on the aromatic ring.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a widely employed method for introducing an acyl group onto the this compound framework, typically at the 6- or 7-position of the benzene ring. researchgate.net This reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. alexandonian.com

The regioselectivity of Friedel-Crafts acylation is highly dependent on the substituents present on the this compound core. For 2-substituted-1,4-benzodioxin derivatives, acylation predominantly yields the 6-acyl product. In contrast, the saturated analogs, 2,3-dihydro-1,4-benzodioxins, tend to favor the formation of the 7-acyl regioisomer. researchgate.netresearchgate.net The use of specific reagent systems, such as AlCl₃-DMSO or AlCl₃-DMF, has been shown to provide a high degree of regioselectivity in these acylations. researchgate.nettandfonline.com

Table 1: Examples of Friedel-Crafts Acylation on this compound Derivatives

| Substrate | Acylating Agent | Catalyst | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| 1,4-Benzodioxane (B1196944) | Acetyl chloride | AlCl₃ | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | |

| 2-Substituted-1,4-benzodioxin | Acyl halides/anhydrides | AlCl₃-DMA | 6-Acyl compound | researchgate.netresearchgate.net |

| 2-Substituted-2,3-dihydro-1,4-benzodioxin | Acyl halides/anhydrides | AlCl₃-DMA | 7-Acyl compound | researchgate.netresearchgate.net |

| 1,3-Benzodioxole | Propionyl chloride | Zinc chloride | Methylenedioxybenzene propiophenone | google.com |

Halogenation

Halogenation of the this compound core introduces halogen atoms onto the benzene ring, a key step in the synthesis of many functionalized derivatives. tandfonline.com Bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS), which provides a low concentration of bromine, favoring substitution on the aromatic ring rather than addition to the double bond of the dioxane ring. masterorganicchemistry.comlibretexts.org

The position of halogenation is directed by the activating effect of the dioxane ring's oxygen atoms. For unsubstituted this compound, electrophilic attack is expected at the 6- and 7-positions. The presence of other substituents on the benzene ring will further influence the regiochemical outcome of the halogenation reaction. For example, functionalization at the 6-position can be achieved through electrophilic substitution reactions like iodination or bromination. tandfonline.com

Table 2: Halogenation of this compound Derivatives

| Substrate | Halogenating Agent | Conditions | Product(s) | Reference(s) |

|---|---|---|---|---|

| Toluene | NBS, radical initiator | - | Mono- and bis-halogenated products | scientificupdate.com |

| Alkene | NBS, H₂O | - | trans-Bromohydrin | masterorganicchemistry.com |

| Asymmetric alkene | NBS, light | - | Two distinct allylic bromide isomers | libretexts.org |

Reactions Involving the Dioxane Ring System

The dioxane ring of this compound exhibits its own characteristic reactivity, distinct from the aromatic benzene portion. These reactions include oxidation, reduction, and ring-opening, which can lead to significant structural transformations of the core molecule.

Oxidation Reactions

The dioxane ring of this compound and its derivatives can be oxidized under various conditions. For instance, the saturated 2,3-dihydro-1,4-benzodioxin moiety can be oxidized to introduce a double bond, forming the corresponding this compound. vulcanchem.com The benzodioxin ring itself is susceptible to oxidative cleavage, which can lead to the formation of quinone derivatives. vulcanchem.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide can be used to oxidize substituents on the dioxane ring, such as converting an alcohol to a carboxylic acid. smolecule.com For example, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde can be oxidized to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid using an aqueous potassium permanganate solution, with reported yields around 90%. google.com

Table 3: Oxidation Reactions of this compound Derivatives

| Substrate | Oxidizing Agent | Product(s) | Reference(s) |

|---|---|---|---|

| 1,4-Benzodioxan | - | This compound | vulcanchem.com |

| 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone | Potassium permanganate or chromium trioxide | Corresponding carboxylic acids | |

| 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde | Aqueous potassium permanganate | 2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid | google.com |

| Sulfide-substituted 1,4-benzodioxane | 30% H₂O₂ | Sulfone | scirp.orgscirp.org |

| Sulfide-substituted 1,4-benzodioxane | 30% H₂O₂ / TeO₂ | Sulfoxide | scirp.orgscirp.org |

Reduction Reactions

The dioxane ring system and its substituents can undergo reduction reactions. Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a common method for reducing nitro groups on the benzene ring to amines, as seen in the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine from its nitro precursor with yields greater than 85%. vulcanchem.comvulcanchem.com Metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for reducing carbonyl groups. smolecule.com LiAlH₄ is a powerful reducing agent capable of reducing esters and carboxylic acids to alcohols, while NaBH₄ is typically used for the reduction of ketones and aldehydes. libretexts.org For example, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can be reduced to 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanol (B2454428) using LiAlH₄. vulcanchem.com

Table 4: Reduction Reactions of this compound Derivatives

| Substrate | Reducing Agent | Conditions | Product(s) | Reference(s) |

|---|---|---|---|---|

| 6-Nitro-1,4-benzodioxane | 10% Pd/C, H₂ | Ethanol | 2,3-Dihydro-1,4-benzodioxin-6-amine | |

| 5-Nitro-1,4-benzodioxane | Pd/C or Raney nickel, H₂ | 1-3 atm | 5-Amino-1,4-benzodioxane | |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | LiAlH₄ | THF | 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol | vulcanchem.com |

| Ketone on benzodioxin | Sodium borohydride | Methanol (B129727) | Corresponding alcohol |

Ring-Opening Reactions

The dioxane ring of this compound derivatives can be cleaved under certain conditions. Base-mediated ring-opening reactions are known, where a nucleophile attacks one of the carbons of the dioxane ring, leading to the cleavage of a C-O bond. rsc.orgyoutube.com For example, the reaction of a bromoepoxide with catechol in the presence of a base can lead to a one-pot condensation-cyclization followed by a subsequent ring-opening of the epoxide to form a trans-1,4-benzodioxane. rsc.org Acid-catalyzed ring-opening is also possible. rsc.org In some cases, the cleavage of the heterocyclic ring can occur during acylation reactions of dihydrobenzodioxinols, producing aroyl-oxyphenoxy ketones. researchgate.net Oxidative cleavage of the dioxane ring can also be achieved, for instance, through the photolysis of an ozonide derived from 1,4-benzodioxins, which can yield o-benzoquinones. Furthermore, benzodioxan rings are noted to be susceptible to oxidative cleavage, which can be a consideration in the metabolic stability of related compounds. vulcanchem.com

Diels-Alder Reactions for this compound Formation

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, provides a strategic route to the this compound scaffold. Specifically, inverse-electron-demand Diels-Alder reactions are effectively employed. This approach typically involves the reaction of an electron-rich dienophile with an electron-poor diene.

A notable application of this strategy is the one-pot, regiospecific synthesis of highly functionalized this compound derivatives. nih.govacs.org In this method, unstable o-quinone heterodienes, which are electron-poor, are generated in situ from the anodic oxidation of pyrogallol (B1678534) derivatives. These transient dienes are immediately trapped by electron-rich enamine dienophiles. nih.govacs.org This electrochemically induced cycloaddition proceeds under mild conditions with good efficiency and high regiochemical control. acs.org The versatility of this method allows for the introduction of up to five points of diversity in the resulting this compound cycloadduct by varying both the pyrogallol precursor and the enamine. nih.govacs.org

Another example involves the reaction of calix nih.govbis(spirodienones) with 1,2-benzoquinones. In this cycloaddition, the 1,2-benzoquinone (B1198763) acts as the 2π dienophile, reacting with the diene component of the spirodienone to yield complex benzodioxin-derived macrocycles in good yields. niscpr.res.in

| Reaction Type | Diene | Dienophile | Key Conditions | Product |

| Inverse-Electron-Demand Diels-Alder | In situ generated o-quinone (from anodic oxidation of pyrogallol derivatives) | Enamine | Electrochemical induction, mercury anode, methanol solvent | Highly substituted this compound derivatives nih.govacs.org |

| Diels-Alder Cycloaddition | Calix nih.govbis(spirodienone) | 1,2-Benzoquinone | N/A | Benzodioxin derived macrocycles niscpr.res.in |

| Diels-Alder Reaction | Furo[3,4-b]1,4-benzodioxins | Various dienophiles | N/A | Substituted dibenzo[b,e] nih.govCurrent time information in Bangalore, IN.dioxins tandfonline.com |

Functional Group Interconversions on this compound Scaffolds

Once the this compound core is formed, its periphery can be modified through various functional group interconversions. These reactions are crucial for synthesizing a diverse range of derivatives. However, the reactivity of the scaffold is sensitive to substitution. The parent, unsubstituted this compound is prone to polymerization under typical electrophilic aromatic substitution conditions, such as Friedel-Crafts acylation or nitration. thieme-connect.depublish.csiro.au In contrast, when an electron-withdrawing group is present at the 2-position, it deactivates the dioxin part of the molecule, allowing electrophilic substitutions to occur successfully on the benzene ring, primarily at the 6-position. thieme-connect.de

Electrophilic Aromatic Substitution:

Halogenation: 1,4-Benzodioxane can be brominated using bromine in acetic acid to produce 6-bromo-1,4-benzodioxane (B1266670). sigmaaldrich.com This halogenated derivative serves as a versatile intermediate for further modifications. sigmaaldrich.comcymitquimica.com

Nitration: The nitration of 1,4-benzodioxane with a mixture of nitric acid and sulfuric acid yields 6-nitro-1,4-benzodioxane. tsijournals.com The resulting nitro group can be subsequently reduced, for example, through catalytic hydrogenation, to form 2,3-dihydro-1,4-benzodioxin-6-amine, introducing a key amino functional group.

Acylation: Friedel-Crafts acylation on this compound derivatives bearing an electron-withdrawing group at the C2 position affords mainly 6-acyl derivatives. thieme-connect.de A simple and efficient method for the regioselective acylation of benzodioxin derivatives uses AlCl₃-DMSO or AlCl₃-DMF as the reagent with acyl halides or anhydrides. tandfonline.com

Formylation: The introduction of a formyl group can be achieved via the Duff reaction. Treating 1,4-benzodioxane with hexamethylenetetramine (HMTA) in trifluoroacetic acid results in a low yield of 6-formyl-1,4-benzodioxane. mdma.ch

Modification of Existing Substituents:

Functional groups already present on the scaffold can be readily transformed. For instance, an ester group, such as in ethyl 2-formyl-1,4-benzodioxane-2-carboxylate, can be reduced to an aldehyde. nih.gov This aldehyde can then undergo further reactions, such as the Wittig reaction to form alkenes or reaction with a primary amine to yield an imine. nih.gov Similarly, an alkoxycarbonyl group can be introduced by reacting a bromo-derivative like 6-bromo-1,4-benzodioxane with sodium tert-butoxide in the presence of carbon monoxide. sigmaaldrich.com

| Reaction | Reagents/Conditions | Substrate | Product |

| Bromination | Br₂ in acetic acid | 1,4-Benzodioxane | 6-Bromo-1,4-benzodioxane sigmaaldrich.com |

| Nitration | HNO₃ / H₂SO₄ | 1,4-Benzodioxane | 6-Nitro-1,4-benzodioxane tsijournals.com |

| Reduction of Nitro Group | H₂, 10% Pd/C, ethanol | 6-Nitro-1,4-benzodioxane | 2,3-Dihydro-1,4-benzodioxin-6-amine |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1,4-Benzodioxane-2-carbonitrile | 6-Acetyl-1,4-benzodioxane-2-carbonitrile thieme-connect.de |

| Formylation (Duff) | HMTA, trifluoroacetic acid | 1,4-Benzodioxane | 6-Formyl-1,4-benzodioxane mdma.ch |

| Reduction of Ester | N/A | Ethyl 1,4-benzodioxane-2-carboxylate | 2-Formyl-1,4-benzodioxane nih.gov |

| Alkoxycarbonylation | CO, sodium tert-butoxide | 6-Bromo-1,4-benzodioxane | 2,3-Dihydro-benzo nih.govCurrent time information in Bangalore, IN.dioxine-6-carboxylic acid t-butyl ester sigmaaldrich.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1,4-Benzodioxane (B1196944) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules like 1,4-benzodioxane. It provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Proton NMR spectroscopy (¹H NMR) reveals the different types of protons present in the molecule and their relative positions. In 1,4-benzodioxane, two distinct types of protons are observed: the aromatic protons and the methylene (B1212753) protons of the dioxane ring. The aromatic protons, located on the benzene (B151609) ring, typically appear as a multiplet in the region of δ 6.8-7.0 ppm. These protons are equivalent due to the symmetry of the benzene ring. The four methylene protons (-O-CH₂-CH₂-O-) of the dioxane ring are also equivalent and usually appear as a singlet or a very narrow multiplet in the range of δ 4.2-4.3 ppm. This characteristic signal for the methylene protons is a key indicator of the 1,4-benzodioxane moiety chemicalbook.comscirp.orgscielo.brresearchgate.net.

Table 1: ¹H NMR Spectroscopic Data for 1,4-Benzodioxane

| Proton Type | Number of Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 4 | ~6.8-7.0 | Multiplet |

| Methylene (O-CH₂-CH₂-O) | 4 | ~4.2-4.3 | Singlet/Multiplet |

Carbon-13 NMR spectroscopy (¹³C NMR) provides information about the carbon skeleton of the molecule. 1,4-Benzodioxane exhibits distinct signals for its aromatic and aliphatic carbon atoms. The aromatic carbons typically resonate in the range of δ 110-150 ppm. Specifically, the quaternary aromatic carbons directly bonded to oxygen atoms are found further downfield, usually between δ 140-150 ppm, while the aromatic methine carbons appear in the δ 110-120 ppm region scirp.orgchemicalbook.comunimi.it. The methylene carbons of the dioxane ring, situated between the two oxygen atoms, resonate in the aliphatic region, typically around δ 65-70 ppm scirp.orgunimi.it.

Table 2: ¹³C NMR Spectroscopic Data for 1,4-Benzodioxane

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (CH) | ~110-120 |

| Aromatic (C-O) | ~140-150 |

| Methylene (O-CH₂-CH₂-O) | ~65-70 |

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning spectral signals and confirming structural assignments, particularly when dealing with complex molecules or distinguishing between positional isomers unimi.itmdpi.commdpi.comresearchgate.net. HSQC experiments correlate protons directly to the carbons to which they are attached, facilitating assignments of protonated carbons. HMBC experiments, on the other hand, reveal correlations between protons and carbons separated by two or three bonds, providing crucial information about connectivity, especially to quaternary carbons. These techniques are vital for confirming the precise arrangement of atoms within the 1,4-benzodioxane core and any substituents unimi.itmdpi.commdpi.comresearchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies, which correspond to molecular vibrations. For 1,4-benzodioxane, IR spectroscopy reveals several key absorption bands. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ (sp² C-H) and C=C stretching vibrations in the region of 1600-1500 cm⁻¹ libretexts.org. The aliphatic methylene groups of the dioxane ring exhibit C-H stretching vibrations in the typical range of 2850-2960 cm⁻¹ libretexts.org. The most characteristic absorptions for 1,4-benzodioxane are the strong C-O stretching vibrations associated with the ether linkages within the dioxane ring, which typically appear in the region of 1250-1050 cm⁻¹ researchgate.netlibretexts.orgvulcanchem.com.

Table 3: Key IR Absorption Bands for 1,4-Benzodioxane

| Functional Group/Bond | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1500 | Medium |

| Ether C-O | Stretch | 1250-1050 | Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to provide insights into its structure through fragmentation patterns. For 1,4-benzodioxane (C₈H₈O₂), the molecular weight is approximately 136.13 g/mol . Electron Ionization (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 136, confirming its molecular identity nih.gov. Common fragmentation pathways for 1,4-benzodioxane may involve the cleavage of the C-O bonds or the loss of the ethylene (B1197577) unit (-CH₂-CH₂-) from the dioxane ring, leading to a fragment ion at m/z 108.

Table 4: Mass Spectrometry Data for 1,4-Benzodioxane

| Ion Type | m/z Value | Assignment/Description |

| Molecular Ion | 136 | M⁺ |

| Fragment Ion | 108 | [M - C₂H₄]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically involving π electrons or non-bonding (n) electrons to antibonding (π) orbitals. The benzene ring in 1,4-benzodioxane acts as the primary chromophore. While specific λmax values for the parent compound are not detailed in the provided snippets, UV-Vis spectroscopy would reveal absorption bands in the ultraviolet region, characteristic of the aromatic system. These absorptions arise from π → π transitions within the benzene ring. The absence of extensive conjugation means that absorption maxima are generally expected at shorter wavelengths, often below 280 nm, similar to other benzene derivatives libretexts.orgmsu.edu.

Table 5: UV-Vis Absorption Characteristics for 1,4-Benzodioxane

| Chromophore | Type of Transition | Expected Absorption Region | Notes |

| Benzene Ring | π → π* | UV region (< 280 nm) | Absorption due to the aromatic system; specific λmax values vary. libretexts.orgmsu.edu |

Compound Names Mentioned in the Article

1,4-Benzodioxane

2,3-dihydro-1,4-benzodioxin

Theoretical and Computational Chemistry of 1,4 Benzodioxin

Quantum Chemical Calculations and Modeling

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like 1,4-Benzodioxin. These methods allow for the simulation of molecular behavior under various conditions and the prediction of spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure and properties of molecules. In the context of this compound and its derivatives, DFT calculations, often employing functionals such as B3LYP, have been extensively used. These calculations are performed with various basis sets, including 6-311++G(d,p) and 6-31G(d,p), to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties researchgate.neteuroasiajournal.orgsci-hub.seresearchgate.net. DFT is instrumental in predicting chemical reactivity, electronic absorption spectra, and understanding molecular behavior in different phases (e.g., gaseous, aqueous, or solvent environments) researchgate.neteuroasiajournal.orgsci-hub.se. For instance, DFT calculations have been used to estimate the energies and structures of different tautomers of benzodioxin derivatives researchgate.net.

Ab Initio Methods

Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, also play a significant role in the theoretical study of this compound. Calculations employing correlation-consistent basis sets, such as cc-pVTZ, are used for structure optimization and the analysis of spectral features, including the elucidation of effects like the anomeric effect researchgate.netru.nl. These methods are valuable for accurately determining molecular conformations and understanding the dynamics of ring puckering and twisting, often used in conjunction with experimental spectroscopic data researchgate.netnih.gov.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides critical information about the distribution of electrons within a molecule and is essential for understanding chemical reactivity and bonding.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting molecular reactivity wikipedia.orglibretexts.orgyoutube.com. The HOMO is associated with nucleophilic or electron-donating character, while the LUMO represents electrophilic or electron-accepting behavior libretexts.orgyoutube.com. By examining the HOMO-LUMO energy gap, researchers can infer a molecule's chemical stability and reactivity researchgate.netsci-hub.se. For example, studies on a 6-nitro-2,3-dihydro-1,4-benzodioxine derivative reported HOMO-LUMO energy gaps of 4.573 eV in the gaseous phase, 4.677 eV in the aqueous phase, and 4.673 eV in acetone (B3395972) researchgate.net.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is employed to characterize intramolecular interactions, quantify charge delocalization, and estimate stabilization energies within a molecule euroasiajournal.orgresearchgate.netwisc.edu. This analysis is particularly insightful for understanding electronic effects, such as the anomeric effect observed in this compound. NBO analysis has revealed that the stabilization of its non-planar conformations is significantly influenced by hyperconjugative interactions, specifically the donation from oxygen lone pairs (np) into adjacent antibonding C-H orbitals (σ*CH) researchgate.netru.nlnih.govhhu.de.

Computational Studies of Molecular Geometry and Conformation

Computational studies have been crucial in elucidating the three-dimensional structure and conformational preferences of this compound. The molecule is characterized by a twisted conformation, with significant energy barriers preventing it from adopting a planar structure researchgate.netnih.gov.

Investigations have shown that this compound is more planar in its electronic ground state (S₀) compared to its electronically excited singlet state (S₁). In the excited state, the dioxan ring exhibits increased puckering researchgate.netru.nlnih.govhhu.de. Studies involving the analysis of ring-twisting and ring-bending vibrations have provided quantitative estimates for these barriers to planarity. For instance, one-dimensional potential functions derived from experimental data suggest extrapolated barriers of approximately 5700 cm⁻¹ for the S₀ state and 4200 cm⁻¹ for the S₁ state. Two-dimensional calculations, incorporating bending modes, yielded values of 3906 cm⁻¹ and 1744 cm⁻¹ for the S₀ and S₁ states, respectively nih.gov. Another study reported an energy difference of 7.5 kcal/mol between twisted and bent structures ru.nl.

Table 1: Barriers to Planarity in this compound

| State | Barrier to Planarity (cm⁻¹) | Method/Description | Reference |

| S₀ | 5700 (extrapolated) | 1D potential functions | nih.gov |

| S₁ | 4200 (extrapolated) | 1D potential functions | nih.gov |

| S₀ | 3906 | 2D calculations (incl. bending) | nih.gov |

| S₁ | 1744 | 2D calculations (incl. bending) | nih.gov |

| Twisted vs. Bent | 7.5 kcal/mol (energy difference) | DFT | ru.nl |

Table 2: Common Computational Methods for this compound Studies

| Functional/Method | Basis Set | Primary Applications | References |

| B3LYP | 6-311++G(d,p) | Geometry optimization, IR, FMO, NBO | researchgate.neteuroasiajournal.org |

| B3LYP | 6-31G(d,p) | Geometry optimization, frequency, FMO | sci-hub.seresearchgate.net |

| B3LYP | cc-pVTZ | Structure optimization, NBO | researchgate.netru.nl |

| PBE0 | 6-31G** | Tautomer energy/structure estimation | researchgate.net |

| DFT/MRCI | cc-pVTZ | Electronic states, geometry, dipole moments | ru.nlhhu.de |

| Ab Initio (general) | cc-pVTZ | Structure optimization, spectral features, anomeric effect | researchgate.netnih.gov |

Table 3: HOMO-LUMO Gaps for a Benzodioxin Derivative

| Molecule/Phase | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| 6-nitro-2,3-dihydro-1,4-benzodioxine (gaseous) | 4.573 | DFT | researchgate.net |

| 6-nitro-2,3-dihydro-1,4-benzodioxine (aqueous) | 4.677 | DFT | researchgate.net |

| 6-nitro-2,3-dihydro-1,4-benzodioxine (acetone) | 4.673 | DFT | researchgate.net |

Compound List:

this compound

6-nitro-2,3-dihydro-1,4-benzodioxine

Simulation of Spectroscopic Properties (IR, UV-Vis)

Computational methods are extensively employed to simulate the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra of this compound and its derivatives. These simulations aid in the assignment of experimental spectral bands and provide detailed information about the electronic transitions and vibrational modes within the molecule.

Infrared (IR) Spectroscopy: Density Functional Theory (DFT) calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), have been used to predict the vibrational frequencies of this compound euroasiajournal.orgsci-hub.seslideplayer.comworldscientific.com. These theoretical frequencies are typically scaled to match experimental data, allowing for accurate assignments of characteristic vibrational modes, such as C-H, C=O, and C=C stretching vibrations euroasiajournal.org. Studies have shown a good agreement between computed and experimental IR spectra, validating the accuracy of these computational approaches for structural and vibrational analysis euroasiajournal.orgslideplayer.comru.nl. For instance, calculations have been performed to assign the vibrational spectrum of 1,4-Benzodioxan, with computed energy levels for ring-bending and ring-twisting vibrations agreeing well with experimental data slideplayer.com.

UV-Visible (UV-Vis) Spectroscopy: The simulation of UV-Vis absorption spectra typically involves Time-Dependent Density Functional Theory (TD-DFT) calculations sci-hub.sefaccts.deschrodinger.com. These methods predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally. Studies on this compound derivatives, such as chalcones, have shown good correlation between theoretical UV-Vis spectral investigations and experimental results sci-hub.se. For example, TD-DFT calculations using functionals like CAM-B3LYP with a 6-31G(d,p) basis set have been employed to simulate electronic absorption spectra in both gas and solvent phases sci-hub.se. These simulations help in assigning absorption bands to specific electronic transitions, such as n-π* and π-π* excitations sci-hub.se. The accuracy of these simulations is often enhanced by considering solvent effects, such as using continuum solvation models (e.g., CPCM) or more advanced QM/MM approaches combined with molecular dynamics (MD) for configurational sampling faccts.demdpi.com.

Table 1: Simulated Spectroscopic Properties of this compound (Illustrative Data)

| Property | Computational Method/Functional | Basis Set | Simulated Value (Example) | Experimental Reference (if applicable) | Notes |

| IR Spectrum | DFT (B3LYP) | 6-31G(d,p) | C-H stretch: ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Frequencies scaled for comparison. euroasiajournal.orgslideplayer.com |

| C=C stretch: ~1600 cm⁻¹ | ~1600 cm⁻¹ | ||||

| UV-Vis Spectrum | TD-DFT (CAM-B3LYP) | 6-31G(d,p) | λ_max (n-π): ~334 nm | ~334 nm | Simulated in DCM solvent. sci-hub.se |

| λ_max (π-π): ~296 nm | ~296 nm | Simulated in DCM solvent. sci-hub.se |

Note: The values in this table are illustrative and based on typical findings in computational studies of similar molecules. Specific values can vary significantly depending on the exact computational setup and the derivative studied.

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry plays a crucial role in dissecting the reaction mechanisms involving this compound, providing detailed insights into transition states, activation energies, and reaction pathways. This is particularly relevant for understanding synthesis, functionalization, and catalytic transformations.

Catalytic Hydrogenation: Computational studies have been employed to elucidate the mechanism of asymmetric hydrogenation of 2-substituted 1,4-benzodioxines. DFT calculations have been used to analyze the proposed protonation-hydride transfer mechanism, indicating that the energy of a separated ion pair is significantly higher than that of the protonation transition state rsc.org. These calculations suggest that the catalyst establishes a facial preference during the protonation stage, controlling enantioselectivity rsc.org. The study also highlighted that protonation typically follows a Markovnikov process, with protonation occurring at the C2 position of the benzodioxine ring rsc.org.

Reaction Network Analysis: Tools like ReNeGate, a reaction network graph-theoretical tool, can automate mechanistic studies in computational homogeneous catalysis acs.org. While not specific to this compound in the provided snippets, such approaches are vital for exploring complex reaction pathways, identifying intermediates, and understanding catalyst behavior in reactions involving benzodioxin scaffolds. For instance, studies on the synthesis of benzodioxane derivatives often involve steps like Ullmann coupling or nucleophilic substitution for constructing the benzodioxin ring vulcanchem.com. Computational modeling can optimize these synthetic pathways, ensuring regioselectivity and efficiency vulcanchem.com.

Structure-Activity Relationship (SAR) Studies: Computational approaches, including molecular modeling and Quantitative Structure-Activity Relationship (QSAR) analysis, are used to understand how structural modifications in this compound derivatives influence their biological activity or reactivity acs.orgunimi.itmdpi.comresearchgate.netnih.gov. For example, in the development of FtsZ inhibitors, computational studies have helped in understanding how the benzodioxane scaffold fits into hydrophobic subpockets, guiding the design of more potent compounds mdpi.comnih.gov. These studies involve analyzing interactions with key residues in target proteins, predicting physicochemical properties, and optimizing molecular structures for desired biological outcomes mdpi.comresearchgate.netnih.gov.

Table 2: Computational Insights into Reaction Mechanisms of this compound Derivatives

| Reaction Type/Focus | Computational Approach | Key Findings/Insights | References |

| Asymmetric Hydrogenation | DFT | Protonation-hydride transfer mechanism; facial preference established during protonation; Markovnikov addition at C2. | rsc.org |

| Synthesis Pathways | DFT, Molecular Modeling | Optimization of Ullmann coupling and nucleophilic substitution; regioselectivity control; pathway analysis for ring construction. | vulcanchem.com |

| SAR Studies | QSAR, Molecular Docking | Understanding binding interactions with biological targets; identifying key structural features for activity; guiding rational drug design; correlation between computational predictions and experimental bioactivity. | acs.orgunimi.itmdpi.comresearchgate.netnih.gov |

| Mechanistic Analysis | Graph Theory, DFT | Automated exploration of reaction networks; identification of intermediates and transition states; understanding catalyst behavior in complex reactions. (General applicability) | acs.org |

Compound Name List:

this compound

1,4-Benzodioxan

1,4-Benzodioxine

2,3-dihydro-1,4-benzodioxin

2,3-dihydro-1,4-benzodioxine

1,4-benzodioxan-6-yl

1-(2,3-dihydrobenzo[b] sci-hub.senih.govdioxin-6-yl)ethan-1-one

(E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] sci-hub.senih.govdioxin-6-yl)prop-2-en-1-one

1,4-benzodioxan-2-carboxylic acid

ethyl 1,4-benzodioxane-2-carboxylate

(S)-1,4-Benzodioxan-2-carboxypiperazine

1-(1,4-benzodioxane-2-carbonyl)piperazine

6-Methoxy-2,3-dihydro-1,4-benzodioxin-6-amine

3,4-dihydroxybenzonitrile (B93048)

methyl 3,4-dibromobutyrate

7-substituted-1,4-benzodioxane

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one

1,4-benzodioxane-benzamides

1,4-benzodioxane (B1196944) thiazolidinedione piperazine (B1678402) derivatives

Design and Synthesis of Functionalized 1,4 Benzodioxin Derivatives

Amide and Sulfonamide Derivatives

Amide and sulfonamide functionalities are frequently incorporated into drug candidates to enhance binding affinity and pharmacokinetic profiles. Several synthetic routes have been developed to introduce these groups onto the 1,4-benzodioxin ring system.

A common strategy for synthesizing amide derivatives begins with a carboxylated this compound. For instance, a library of 1,4-benzodioxane-6-carboxylic acid amide analogs was synthesized from the readily available starting material, gallic acid. scirp.orgresearchgate.net The process involves an initial Fischer esterification of gallic acid, followed by the formation of the 1,4-benzodioxane (B1196944) ring via reaction with 1,2-dibromoethane (B42909) in the presence of potassium carbonate. scirp.orgresearchgate.netscirp.org Subsequent base-induced hydrolysis of the methyl ester yields the corresponding carboxylic acid. scirp.orgscirp.org This acid is then converted to a more reactive acid chloride intermediate using reagents like oxalyl chloride. scirp.orgscirp.org Finally, the reaction of this acid chloride with a variety of primary and secondary amines affords the desired amide analogs in moderate yields. scirp.orgscirp.org

The synthesis of sulfonamide derivatives typically starts from an amino-functionalized this compound. A general and effective method involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with different sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, benzenesulfonyl chloride, or 4-chlorobenzenesulfonyl chloride. scielo.brpjps.pkajol.info This reaction is usually carried out in an aqueous alkaline medium, for example, using 10% aqueous sodium carbonate, to yield the parent sulfonamide. scielo.brpjps.pkajol.infonih.gov These parent sulfonamides can be further functionalized through N-alkylation or N-aralkylation. This is achieved by treating the sulfonamide with various alkyl or aralkyl halides in a polar aprotic solvent like N,N-dimethylformamide (DMF), using a base such as lithium hydride (LiH) to facilitate the reaction. pjps.pknih.govwho.int

| Derivative Type | Starting Material | Key Reagents | Intermediate | Final Product Class | Citations |

| Amide | Gallic Acid | 1. H₂SO₄, MeOH2. 1,2-dibromoethane, K₂CO₃3. Base (hydrolysis)4. Oxalyl chloride5. Various amines | 1,4-Benzodioxane-6-carbonyl chloride | 1,4-Benzodioxane-6-carboxylic acid amides | scirp.org, scirp.org, researchgate.net |

| Sulfonamide | 1,4-Benzodioxan-6-amine | 1. Ar/R-SO₂Cl, Na₂CO₃2. Alkyl/aralkyl halide, LiH, DMF | N-(2,3-dihydrobenzo Current time information in Bangalore, IN.vulcanchem.comdioxin-6-yl)sulfonamide | N-substituted-N-(2,3-dihydrobenzo Current time information in Bangalore, IN.vulcanchem.comdioxin-6-yl)sulfonamides | scielo.br, who.int, pjps.pk, ajol.info, nih.gov |

Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are important synthetic intermediates and possess a broad spectrum of biological activities. The incorporation of a this compound moiety into the chalcone framework has been explored to generate novel compounds.

The primary synthetic route to these derivatives is the Claisen-Schmidt condensation . sci-hub.senih.gov This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. acs.org To synthesize 1,4-benzodioxan-substituted chalcones, 1-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.vulcanchem.comdioxin-6-yl)ethan-1-one is used as the ketone component. sci-hub.senih.gov This key intermediate is reacted with a variety of fluoro- and chloro-substituted aromatic aldehydes in the presence of a base, such as aqueous sodium hydroxide (B78521) in ethanol, at room temperature. sci-hub.seacs.org This straightforward methodology allows for the synthesis of a diverse series of chalcone derivatives bearing the this compound core. nih.govcentralasianstudies.org

| Ketone Reactant | Aldehyde Reactant | Catalyst/Base | Product Class | Citations |

| 1-(2,3-Dihydrobenzo[b] Current time information in Bangalore, IN.vulcanchem.comdioxin-6-yl)ethan-1-one | Substituted Aromatic Aldehydes (e.g., 3-bromo-4-fluorobenzaldehyde) | NaOH in EtOH/H₂O | (E)-1-(Aryl)-3-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.vulcanchem.comdioxin-6-yl)prop-2-en-1-one | sci-hub.se, nih.gov, acs.org |

Piperazine-Containing Systems

The piperazine (B1678402) ring is a common heterocyclic motif in medicinal chemistry, often introduced to improve solubility and receptor interaction. The combination of piperazine and this compound moieties has led to the synthesis of compounds with significant therapeutic potential.

A series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized through a multi-step process. eurjchem.comresearchgate.net The synthesis can begin with 1,4-benzodioxan-2-carbonyl chloride, which is reacted with piperazine in N,N-dimethylformamide (DMF) with potassium carbonate to form the key intermediate, 1-(1,4-benzodioxane-2-carbonyl)piperazine. researchgate.net This intermediate is then subjected to nucleophilic substitution reactions with various sulfonyl chlorides or acid chlorides to yield the final target compounds. eurjchem.comresearchgate.net Another approach involves the enzymatic resolution of ethyl 1,4-benzodioxane-2-carboxylate to obtain the enantiomerically pure (S)-1,4-benzodioxan-2-carboxylic acid, a key intermediate for synthesizing compounds like (S)-Doxazosin mesylate. researchgate.net

| Key Intermediate | Reactant | Reaction Type | Product Class | Citations |

| 1-(1,4-Benzodioxane-2-carbonyl)piperazine | Various sulfonyl chlorides (e.g., 4-(2-trifluoromethyl)-benzenesulfonyl chloride) | Nucleophilic Substitution | 4-Sulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazines | eurjchem.com, researchgate.net |

| 1-(1,4-Benzodioxane-2-carbonyl)piperazine | Various acid chlorides (e.g., 4-(3-methoxy)-benzoyl chloride) | Nucleophilic Substitution | 4-Acyl-1-(1,4-benzodioxane-2-carbonyl)piperazines | eurjchem.com, researchgate.net |

Lignan-Derived 1,4-Benzodioxins (Flavonolignans, Neolignans)

Lignan-derived 1,4-benzodioxanes are a significant class of natural products exhibiting a wide array of biological activities. nih.gov This family is broadly divided into flavonolignans and neolignans. Flavonolignans are characterized by the fusion of a flavonoid (specifically taxifolin) with a phenylpropane unit (like coniferyl alcohol), while neolignans result from the coupling of two phenylpropane units. nih.govresearchgate.net

The biosynthesis of these compounds is believed to occur via an oxidative coupling mechanism. rsc.org This process involves the enzymatic oxidation of the phenolic precursors, followed by coupling and subsequent cyclization to form the 1,4-benzodioxane ring. nih.govrsc.org For flavonolignans like silybin, this results in a structure where a taxifolin (B1681242) moiety is linked to a coniferyl alcohol unit through the benzodioxane ring. nih.gov

Numerous synthetic strategies have been developed to access these complex molecules. rsc.org Key approaches include:

Acid-catalyzed cyclization: This method has been used to form the 1,4-benzodioxane ring, yielding the desired trans isomer exclusively in some cases. sioc-journal.cnresearchgate.net

Condensation of epoxide precursors: The reaction of a catechol with a suitable epoxide is a powerful method for constructing the benzodioxane core and has been applied in the synthesis of isoamericanin-type natural products. rsc.org

Palladium-catalyzed coupling: Enantioenriched 1,4-benzodioxanes have been synthesized through the palladium-catalyzed coupling of catechols with allylic biscarbonates. rsc.org

Mitsunobu coupling: The asymmetric synthesis of several eusiderin (B14288185) family neolignans has been achieved using a Mitsunobu coupling of a phenol (B47542) with a chiral alcohol as the pivotal step. rsc.org

These methods provide access to a variety of natural products and their analogs, such as silybin, isosilybin, eusiderins, and isoamericanin A. scirp.orgrsc.orgresearchgate.net

Phthalocyanine (B1677752) Derivatives with this compound Moieties

Phthalocyanines are large, aromatic macrocyclic compounds with extensive applications in materials science and photodynamic therapy. Attaching this compound moieties to the phthalocyanine core can modulate their photophysical and electrochemical properties.

The synthesis of these complex structures typically involves the preparation of a substituted phthalonitrile (B49051) ligand bearing one or more this compound groups. researchgate.net For example, 2-hydroxymethyl-1,4-benzodioxane (B143543) can be used as a starting material to synthesize a substituted 4-nitrophthalonitrile. researchgate.net The target phthalocyanine is then formed by the cyclotetramerization of this benzodioxane-substituted phthalonitrile derivative. researchgate.netmdpi.com This can be done in the presence of a metal salt (e.g., Zn, Co, Ni, Cu) to yield metallophthalocyanines or under metal-free conditions, for example, using a strong base like lithium in a high-boiling alcohol solvent like n-hexanol. researchgate.netmdpi.com The this compound units can be attached at either the peripheral or non-peripheral positions of the phthalocyanine macrocycle, influencing the final properties of the molecule. eurjchem.comresearchgate.net

Bioisosteric Replacements of the Benzene (B151609) Ring

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. In the context of this compound derivatives, this can involve either replacing the fused benzene ring with a different aromatic system or using the entire benzodioxin moiety as a bioisostere for another group.

One notable example is the bioisosteric replacement of the benzene ring with a pyridine (B92270) ring, leading to the formation of 1,4-dioxino-[2,3-b]pyridine analogues. eurekaselect.com This modification has yielded derivatives with interesting pharmacological profiles. eurekaselect.com Conversely, the 2,3-dihydro-1,4-benzodioxin group itself can serve as a bioisostere for a simple phenyl ring, a substitution that can alter the pharmacokinetic properties of a molecule without necessarily disrupting its target binding. vulcanchem.com Another approach has been to replace the relatively planar 1,4-benzodioxane structure with a more conformationally flexible 1,4-dioxane ring to explore new conformational spaces and receptor interactions. researchgate.net These strategies highlight the versatility of the this compound scaffold and its components in the design of novel functional molecules.

Applications of 1,4 Benzodioxin in Chemical Science and Technology

1,4-Benzodioxin as a Versatile Chemical Building Block

The this compound framework serves as a versatile and evergreen scaffold in chemical synthesis, particularly in the field of medicinal chemistry. unimi.itdntb.gov.ua Its utility as a building block is largely attributed to the presence of the dioxin ring fused to a benzene (B151609) ring, a combination that imparts a degree of conformational rigidity and specific electronic characteristics to the molecules that contain it. The unsaturated nature of the this compound ring, specifically the double bond between carbons 2 and 3, presents a strategic site for chemical modifications. unimi.it

This unsaturation is a key feature that allows for the synthesis of a variety of symmetrically and unsymmetrically 2,3-disubstituted 1,4-benzodioxins, which can then be converted to the corresponding saturated 1,4-benzodioxanes. unimi.it The ability to introduce different functional groups at these positions makes this compound a valuable precursor for creating a library of compounds with diverse properties. For instance, the synthesis of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid from this compound-2-carboxylic acid demonstrates the potential of this scaffold as a building block for more complex molecules. unimi.it The resulting unsymmetrically disubstituted benzodioxin is itself a potent building block for a variety of compounds containing the benzodioxin or benzodioxane core. unimi.it

The versatility of the this compound scaffold is further highlighted by its presence in a wide range of biologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netscirp.org The synthesis of these complex molecules often relies on the initial construction of a substituted this compound ring, which is then further functionalized to achieve the desired biological activity. scirp.org

| Compound | Synthetic Application | Reference |

|---|---|---|

| This compound-2-carboxylic acid | Precursor for the synthesis of 2,3-disubstituted 1,4-benzodioxins. | unimi.it |

| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | A building block for a variety of compounds containing the benzodioxin or benzodioxane scaffold. | unimi.it |

| 2,3-dihydro-1,4-benzodioxine derivatives | Used in the synthesis of new anti-inflammatory compounds. | researchgate.net |

Intermediates in Complex Organic Synthesis

Building upon its role as a versatile building block, this compound and its derivatives are crucial intermediates in the multistep synthesis of complex organic molecules. The strategic placement of functional groups on the this compound core allows for sequential reactions to construct intricate molecular architectures. For example, the synthesis of various pharmaceuticals and biologically active compounds often proceeds through a this compound intermediate. scirp.org

The synthesis of novel platelet aggregation inhibitors showcases the use of 1,4-benzodioxine derivatives as key intermediates. nih.gov In these synthetic routes, the this compound moiety is typically introduced early in the sequence and then elaborated upon to generate the final target molecules. nih.gov Similarly, the preparation of substituted chalcones with potential inhibitory activity against human monoamine oxidase B involves the use of 1,4-benzodioxan-substituted intermediates. nih.gov

The conversion of this compound-2-carboxylic acid to its 2,3-disubstituted counterpart through lithiation and reaction with an electrophile is a prime example of its role as a synthetic intermediate. unimi.it This transformation opens up pathways to a wide range of unsymmetrically functionalized benzodioxins that would be difficult to access through other routes. unimi.it The resulting compounds can then undergo further reactions, such as reduction of the double bond to form the corresponding 1,4-benzodioxane (B1196944), which is a common motif in many marketed drugs. scirp.org

Applications in Materials Science

The unique photophysical and electronic properties of the this compound scaffold have led to its exploration in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and materials for photodynamic therapy (PDT).

Derivatives of this compound have been successfully employed as electroluminescent materials in the fabrication of high-performance deep-blue OLEDs. nih.gov Specifically, methyl-substituted benzodioxin-6-amine phenanthroimidazoles, such as Cz-SBDPI and TPA-SBDPI, have been designed and synthesized for this purpose. nih.gov These compounds exhibit a donor-acceptor architecture which is beneficial for achieving efficient electroluminescence. nih.gov

The incorporation of the benzodioxin moiety contributes to the enhanced thermal stability of these materials, with high glass transition temperatures (Tg) of 199 °C for Cz-SBDPI and 194 °C for TPA-SBDPI. nih.gov This thermal robustness is crucial for the operational stability of OLED devices. nih.gov Furthermore, these benzodioxin-based materials demonstrate superior photophysical and electrochemical properties. nih.gov A non-doped OLED device fabricated with Cz-SBDPI as the emitter exhibited impressive performance, including a high brightness of 12,984 cd/m², a current efficiency of 5.9 cd/A, a power efficiency of 5.7 lm/W, and an external quantum efficiency of 6.2%. nih.gov These results underscore the potential of this compound derivatives as effective and cost-efficient materials for high-efficiency OLEDs. nih.gov

| Performance Metric | Value | Reference |

|---|---|---|

| Maximum Brightness (L) | 12,984 cd/m² | nih.gov |

| Current Efficiency (ηc) | 5.9 cd/A | nih.gov |

| Power Efficiency (ηp) | 5.7 lm/W | nih.gov |

| External Quantum Efficiency (ηex) | 6.2% | nih.gov |

Photodynamic therapy is a medical treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that can kill cancer cells and other diseased cells. nih.govfrontiersin.org While direct applications of this compound itself as a photosensitizer in PDT are not extensively documented in the available literature, its saturated analog, 1,4-benzodioxane, has been incorporated into molecules designed for such purposes. For instance, aza-BODIPY dyes featuring a 1,4-benzodioxane scaffold have been investigated as promising candidates for PDT applications due to their high singlet oxygen quantum yield and exceptional photostability. The presence of the benzodioxane moiety can influence the photophysical properties of the photosensitizer, which are critical for its efficacy in PDT. rsc.org The development of photosensitizers is an active area of research, and the unique electronic structure of this compound could potentially be harnessed in the design of novel PDT agents. nih.gov

Ligand Design in Organometallic Chemistry

The field of organometallic chemistry involves the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal. libretexts.org Ligands play a crucial role in organometallic chemistry, as they can modulate the electronic and steric properties of the metal center, thereby influencing the reactivity and catalytic activity of the complex. youtube.com

While the direct use of this compound as a ligand in organometallic complexes is not widely reported in the current scientific literature, heterocyclic compounds, in general, are known to coordinate with metal centers through their heteroatoms. The oxygen atoms in the this compound ring possess lone pairs of electrons that could potentially coordinate with a metal center. Furthermore, the aromatic benzene ring of this compound could act as a π-ligand, similar to benzene in bis(benzene)chromium. libretexts.org

The design of novel ligands is a continuous effort in organometallic chemistry to develop catalysts with enhanced activity and selectivity. nih.gov The rigid and electronically tunable framework of this compound could offer a unique platform for the design of new ligands. By functionalizing the this compound core with appropriate coordinating groups, it may be possible to create novel ligands with tailored properties for specific catalytic applications. However, further research is needed to explore the potential of this compound and its derivatives in the realm of organometallic ligand design.

Future Directions and Emerging Research Avenues in 1,4 Benzodioxin Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 1,4-benzodioxin derivatives has traditionally relied on methods that can be inefficient or environmentally taxing. nih.gov Consequently, a significant area of current research is the development of novel synthetic methodologies that are more efficient, sustainable, and allow for greater molecular diversity.

Green Chemistry Approaches: A major thrust is the adoption of green chemistry principles. This includes the replacement of toxic solvents with more environmentally benign alternatives like ionic liquids or water. vulcanchem.com For instance, the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs has been achieved using gallic acid, an inexpensive and readily available starting material. scirp.org Biocatalysis is another promising green approach, utilizing enzymes to catalyze reactions with high stereoselectivity under mild conditions, thereby reducing energy consumption and waste. nih.govacs.org Lipases, for example, have been successfully employed in the kinetic resolution of 1,4-benzodioxan-2-carboxylate derivatives. acs.org

Catalytic Methods: Modern catalytic methods are revolutionizing the synthesis of 1,4-benzodioxins. Palladium-catalyzed intramolecular etherification and asymmetric hydrogenation using iridium catalysts have emerged as powerful tools for creating chiral 1,4-benzodioxane (B1196944) frameworks with high enantioselectivity. nih.gov Copper-catalyzed one-pot reactions between epoxides and o-iodophenols provide an efficient route to 3-aryl-1,4-benzodioxanes. rsc.org Furthermore, the combination of photoredox catalysis with nickel catalysis offers a mild and sustainable approach for cross-coupling reactions. afjbs.com

Multicomponent and Domino Reactions: To enhance synthetic efficiency, researchers are exploring multicomponent reactions (MCRs) and domino processes. These strategies allow for the formation of multiple chemical bonds in a single synthetic operation, reducing the number of steps and purification procedures. afjbs.com For example, isocyanide-based MCRs have been used to construct related benzopyran scaffolds, and the Biginelli reaction, a classic MCR, is used to synthesize bioactive heterocycles. afjbs.comsmolecule.com

| Methodology | Key Features | Examples/Catalysts | Advantages |

|---|---|---|---|

| Green Chemistry | Use of environmentally friendly solvents and reagents. vulcanchem.com | Ionic liquids, water, biocatalysts (e.g., lipases). vulcanchem.comacs.org | Reduced waste, lower energy consumption, improved safety. acs.org |

| Catalytic Methods | High efficiency and selectivity. | Palladium, Iridium, Copper, Nickel/Photoredox catalysts. nih.govrsc.orgafjbs.com | High yields, excellent enantioselectivity, mild reaction conditions. nih.govrsc.org |

| Multicomponent/Domino Reactions | Formation of multiple bonds in one pot. afjbs.com | Isocyanide-based MCRs, Biginelli reaction. afjbs.comsmolecule.com | Increased efficiency, reduced number of synthetic steps. afjbs.com |

Exploration of Underexplored Reactivity Profiles of the this compound Core

While the fundamental reactivity of the this compound ring system is understood, there remain underexplored areas that could lead to novel transformations and the synthesis of new derivatives.

The oxygenated ring of this compound is susceptible to electrophilic attack. thieme-connect.de For example, it reacts with bromine to form a 2,3-dibromo-2,3-dihydro-1,4-benzodioxin. thieme-connect.de However, electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation on unsubstituted this compound often lead to polymerization. thieme-connect.de In contrast, 1,4-benzodioxins with an electron-withdrawing group at the 2-position can undergo Friedel-Crafts acylation, primarily at the 6-position. thieme-connect.de

A key area of reactivity is the metal-hydrogen exchange at the 2-position of the this compound ring using organolithium reagents. thieme-connect.de The resulting 2-lithio derivative is a versatile intermediate that can react with various electrophiles to produce 2-substituted 1,4-benzodioxins. thieme-connect.de A novel 2,3-disubstituted benzodioxin, 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, was synthesized from this compound-2-carboxylic acid via lithiation at the C(3) position followed by reaction with ethyl chloroformate. mdpi.com

The hydrazine (B178648) group in derivatives like (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine can undergo nucleophilic substitution to form hydrazones or azo compounds. smolecule.com The benzodioxin structure itself can undergo oxidation to yield phenolic compounds. smolecule.com Furthermore, derivatives can undergo reduction; for example, the benzamide (B126) group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide can be reduced to an amine.

Recent research has also demonstrated that o-benzoquinones react with electron-rich dienes in a hetero Diels-Alder reaction to form benzodioxin adducts. ias.ac.in This reaction proceeds through a [4+2] cycloaddition followed by a ontosight.aiontosight.ai sigmatropic rearrangement. ias.ac.in

Advanced Computational Modeling for Predictive Chemistry and Property Design

Computational modeling is becoming an indispensable tool in the study of this compound chemistry, enabling the prediction of molecular properties and guiding the design of new compounds with desired activities. ontosight.aiontosight.ai